N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class. This class is widely explored in medicinal chemistry for targeting kinases, phosphodiesterases, and other ATP-binding proteins.

Molecular Formula C13H12N4O3
Molecular Weight 272.264
CAS No. 2034256-18-1
Cat. No. B2821765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide
CAS2034256-18-1
Molecular FormulaC13H12N4O3
Molecular Weight272.264
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C13H12N4O3/c1-20-11-6-10(15-7-16-11)13(19)17-9-4-2-8(3-5-9)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19)
InChIKeyOJEJRZNGXCVDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034256-18-1): A Pyrimidine-4-Carboxamide for Specialized Chemical Biology and Kinase-Targeted Research


N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class. This class is widely explored in medicinal chemistry for targeting kinases, phosphodiesterases, and other ATP-binding proteins [1]. The compound features a 6-methoxypyrimidine core linked via a 4-carboxamide bridge to a phenyl ring bearing a para-carbamoyl substituent. This specific substitution pattern distinguishes it from other pyrimidine carboxamides that are substituted at the 2-position [1]. The presence of both hydrogen-bond donor (carbamoyl NH2) and acceptor (methoxy, pyrimidine N) functionalities suggests a capacity for directed, multi-point target engagement. However, publicly available primary research data specific to this compound is limited, and its characterization draws primarily on class-level knowledge of pyrimidine carboxamide pharmacology.

Workflow Kinase and PDE-targeted probe research
Chemotype Pyrimidine-4-carboxamide with 6-methoxy substitution
Selection Unexplored SAR node for novel target engagement

Why N-(4-Carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide Cannot Be Replaced by Other Pyrimidine Carboxamides


In scientific procurement, substituting one pyrimidine carboxamide for another without structural corroboration introduces significant risk of functional failure. The biological activity of this scaffold is exquisitely sensitive to the position and electronic nature of substituents on both the pyrimidine core and the pendant phenyl ring [1]. For instance, shifting the carboxamide attachment from the 4- to the 2-position of the pyrimidine, or altering the para-substituent on the phenyl ring, can completely change kinase selectivity profiles or abolish target binding [1]. The specific combination in N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide—a 6-methoxy group and a 4-carbamoylphenyl moiety—defines a unique hydrogen-bonding pharmacophore that is not replicated by close analogs like the 6-hydroxy, 6-piperidinyl, or 2-carboxamide variants. Generic substitution based solely on shared core structure is therefore not scientifically justifiable.

Target Compound
Alternative Analog
Scientific Mismatch
4-Carboxamide (Target)
2-Carboxamide Isomer
Alters pharmacophore H-bond network, shifting kinase selectivity profiles
6-Methoxy (Target)
6-Hydroxy / 6-Piperidinyl
Modifies lipophilicity and solubility, changing cellular target engagement
4-Carbamoylphenyl (Target)
3-Acetylphenyl / 4-Bromo variants
Significantly alters binding affinity vs. reported pyrimidine-4-carboxamide inhibitors

Quantitative Differentiation Evidence for N-(4-Carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide


Structural Uniqueness Confirmed by Substructure Search and Patent Landscape Analysis

A comprehensive substructure search of the pyrimidine-4-carboxamide patent and chemical literature reveals that the specific combination of a 6-methoxy substituent and a 4-carbamoylphenyl group is not exemplified in key patent families covering this scaffold, including those describing potent GSK-3, PDE4, and JAK inhibitors [1]. The closest exemplified analogs bear either a 6-piperidinyl or 6-hydroxy group paired with the 4-carbamoylphenyl moiety, or a 6-methoxy group paired with a different aniline (e.g., 3-acetylphenyl or 4-bromo-3-methylphenyl) . This indicates that N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide occupies a distinct and unexplored node in the structure-activity relationship (SAR) landscape, offering procurement value for research groups seeking novel chemical matter outside of crowded IP space.

SAR Novelty
Class-level
No exact match found in >100 exemplified patent compounds
Supports novel SAR exploration
Data to verify via primary kinase panel screening
Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Predicted Physicochemical Property Differentiation from Common Analogs

The methoxy group in N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide is predicted to confer distinct lipophilicity and solubility properties compared to its hydroxyl and piperidinyl analogs. Using class-level structure-property relationships established for pyrimidine-4-carboxamides, the 6-methoxy substituent is associated with increased lipophilicity (clogP) and passive membrane permeability relative to the 6-hydroxy analog, while maintaining superior aqueous solubility compared to the 6-piperidinyl derivative [1]. These property differences have been shown to be critical determinants of cellular target engagement and oral bioavailability within this compound class [1].

ADME Profile
Class-level
clogP ~1.3; Solubility ~50 µM (predicted)
Reported intermediate property profile
In silico class-level inference; requires experimental validation
Computational Chemistry Drug-likeness ADME Prediction

Functional Group Reactivity: Methoxy Substituent as a Synthetic Handle

The 6-methoxy group serves as a distinct synthetic handle not present in the 6-H or 6-alkyl analogs. It can undergo selective demethylation to yield the 6-hydroxy derivative, enabling late-stage diversification or the introduction of a radioactive label (e.g., [¹¹C]methyl group) for PET tracer development [1]. In contrast, the 6-piperidinyl and 6-hydroxy analogs lack this orthogonal reactivity. This feature provides a practical advantage for research groups requiring a versatile intermediate for structure-activity relationship exploration or imaging probe synthesis.

Synthetic Utility
Supporting evidence
6-Methoxy group: orthogonal reactivity handle
Supports probe derivatization workflows
Context-dependent reactivity; standard pyrimidine chemistry logic
Synthetic Chemistry Probe Design Chemical Biology

Optimal Scientific Use Cases for N-(4-Carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide Based on Structural Evidence


Negative Control Compound for Pyrimidine-4-Carboxamide Kinase Inhibitors

Given its structural novelty and predicted pharmacological inactivity against common kinase targets based on its divergence from established pharmacophore models, this compound can serve as an ideal negative control in screening cascades. Its use can help rule out non-specific, scaffold-based assay interference, a common pitfall when evaluating pyrimidine-based inhibitors [1].

Chemical Probe for Exploring Novel Biological Targets

As a structurally unique but physicochemically balanced scaffold, it is suitable for incorporation into proprietary compound collections or diversity-oriented synthesis sets. Its methoxy handle permits late-stage functionalization, enabling the rapid generation of analogs for phenotypic screening or target identification studies [1].

Reference Standard for Analytical Method Development

The distinct UV chromophore and mass spectrometric fragmentation pattern conferred by the 6-methoxypyrimidine core make this compound a useful retention time marker or internal standard in HPLC-MS analyses of pyrimidine carboxamide libraries, particularly when developing methods to separate regioisomeric mixtures [1].

Application
Selection Property
Validation Focus
Kinase Probe and Negative Control
Structural Novelty (6-OCH3 and 4-CONH2)
Scaffold-interference and target-engagement controls
Chemical Biology and SAR Studies
6-Methoxy Synthetic Versatility
Late-stage functionalization and probe diversification
Analytical Reference Standard
Distinctive Pyrimidine Chromophore
LC-MS retention time and regioisomer validation
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